
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, also known as CCT251236, is a small-molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and is currently being investigated for its clinical efficacy.
Aplicaciones Científicas De Investigación
Potential Ligands for Human Adenosine Receptors
- Research Context : Chromone–thiazole hybrids, including compounds like N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, have been identified as potential ligands for human adenosine receptors. This research explores their synthesis and characterization.
- Key Findings : These compounds were synthesized from chromone-2-carboxylic acid by different amidation methods. Their structure was established through NMR, MS spectroscopy, and X-ray crystallography. Understanding their molecular geometry and conformation is crucial for ligand-receptor binding studies.
- Reference : Cagide, F. et al. (2015)
Novel Metal Complexes Formation
- Research Context : The compound has been used to synthesize novel organic ligands which form complexes with Copper(II), Cobalt(II), and Nickel(II).
- Key Findings : The study detailed the synthesis, structure, and spectroscopic studies of these metal complexes, providing insights into their geometry and electrochemical properties.
- Reference : Myannik, K. A. et al. (2018)
Antimicrobial Applications
- Research Context : Derivatives of this compound have been evaluated for antimicrobial activity against various bacterial strains, showcasing significant antibacterial and antifungal activities.
- Key Findings : The compounds synthesized under microwave irradiation showed increased reaction rates and better yield.
- Reference : Raval, J. et al. (2012)
Structural Analysis and Interaction Studies
- Research Context : Studies on the crystal structure of this compound and related derivatives have been conducted, focusing on the molecular geometry and intermolecular interactions.
- Key Findings : The research provides valuable data for understanding the compound's molecular structure, which is essential for designing ligands and other applications.
- Reference : Zhao, P.-L. et al. (2009)
Antioxidant and Antibacterial Agents
- Research Context : A series of coumarin-based benzothiazole derivatives, including this compound, were designed and synthesized for potential antioxidant and antibacterial applications.
- Key Findings : The compounds were characterized and evaluated for their antioxidant activity using DPPH and H2O2 radical scavenging assays, and for antibacterial potential against various bacterial strains.
- Reference : Gadhave, R. V. et al. (2022)
Mecanismo De Acción
Target of Action
The primary targets of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . Thiophene derivatives have been found to interact with various targets, including kinases and estrogen receptors , suggesting that this compound may also interact with similar targets.
Mode of Action
Based on the known activities of related thiophene derivatives, it can be hypothesized that this compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ function .
Biochemical Pathways
These could include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, cell division, microbial infections, kinase signaling, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which could impact their bioavailability.
Result of Action
Based on the known activities of related thiophene derivatives, it can be hypothesized that this compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored or administered could affect its stability and efficacy . Additionally, the compound’s solubility in various solvents could influence its distribution and absorption in the body .
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)11-8-24-17(19-11)20-16(22)10-7-23-12-4-2-1-3-9(12)15(10)21/h1-8H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCPEYNLZWTNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

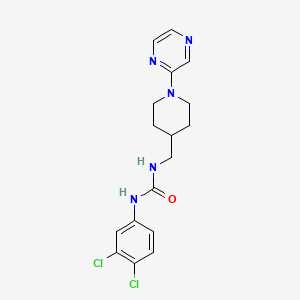

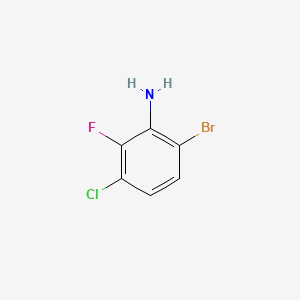
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B2452270.png)
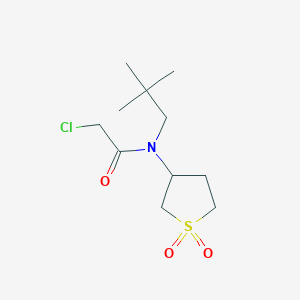

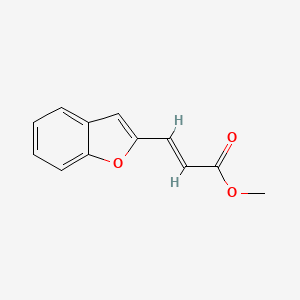
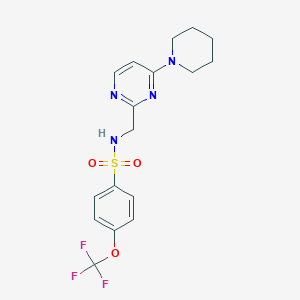
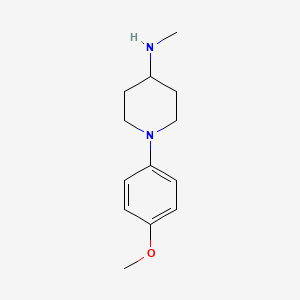
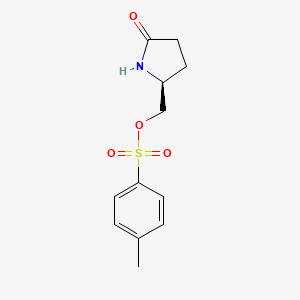
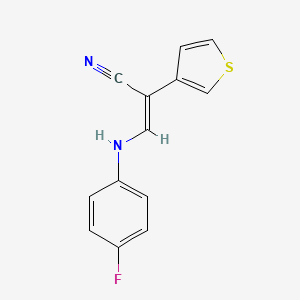

![N-(Cyanomethyl)-2-[[4-(trifluoromethyl)pyridin-2-yl]carbamoylamino]acetamide](/img/structure/B2452287.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2452289.png)